Mesuprine hydrochloride chemical structure and molecular weight
Mesuprine hydrochloride chemical structure and molecular weight
Executive Summary
Mesuprine Hydrochloride (Mesuprine HCl) is a synthetic phenethanolamine derivative belonging to the class of beta-adrenergic agonists . Pharmacologically, it exhibits potent vasodilatory and tocolytic (uterine relaxant) properties, primarily mediated through the activation of
This guide provides a rigorous technical analysis of Mesuprine Hydrochloride, detailing its chemical architecture, molecular weight specifications, signaling mechanism, and synthetic methodology.
Chemical Architecture & Molecular Specifications[1]
Mesuprine exists as a chiral molecule with two stereocenters, typically synthesized as a diastereomeric mixture or a specific isomer (erythro/threo) depending on the synthetic route. The hydrochloride salt is the standard pharmaceutical form, enhancing water solubility and stability.
Physicochemical Data Table
| Parameter | Specification |
| Common Name | Mesuprine Hydrochloride |
| IUPAC Name | N-[2-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)ethylamino]propyl]phenyl]methanesulfonamide hydrochloride |
| Chemical Formula (Base) | |
| Chemical Formula (Salt) | |
| Molecular Weight (Base) | 394.50 g/mol |
| Molecular Weight (HCl Salt) | 430.96 g/mol (Calculated) |
| CAS Number (Base) | 7541-30-2 |
| CAS Number (HCl) | 7660-71-1 (Representative) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, ethanol; sparingly soluble in non-polar solvents.[1][2][3][4] |
Structural Analysis
The molecule features three distinct pharmacophores:
-
Catechol-mimic: The 4-hydroxy-3-methanesulfonamido phenyl ring mimics the catechol ring of epinephrine, providing receptor affinity while resisting COMT (catechol-O-methyltransferase) degradation.
-
Linker Chain: A hydroxy-propyl chain containing a secondary amine, essential for
-receptor binding pocket interactions. -
Lipophilic Tail: The 4-methoxyphenethyl group enhances lipophilicity and selectivity for
receptors over .
SMILES (Base): CC(C(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O)NCCC2=CC=C(C=C2)OC
Molecular Dynamics: Mechanism of Action
Mesuprine functions as a
Signaling Pathway
Upon binding to the
Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by Mesuprine.
Figure 1: Signal transduction pathway of Mesuprine-induced smooth muscle relaxation.
Synthesis & Manufacturing Protocol
The synthesis of Mesuprine Hydrochloride typically follows the Bromoketone Route , a standard industrial method for phenethanolamine derivatives. This approach ensures the correct connectivity of the secondary amine and establishes the core carbon skeleton before the final reduction step.
Retro-Synthetic Analysis
-
Target: Mesuprine HCl.
-
Precursors:
-
Component A: 4'-Hydroxy-3'-methanesulfonamido-propiophenone.
-
Component B: 2-(4-Methoxyphenyl)ethylamine.[5]
-
Step-by-Step Methodology
Step 1: Bromination of the Propiophenone
-
Dissolve 4'-hydroxy-3'-methanesulfonamido-propiophenone in glacial acetic acid or chloroform.
-
Add bromine (
) dropwise at controlled temperature ( ) to effect -bromination. -
Reaction:
. -
Note: The sulfonamide group is electron-withdrawing but stable under these conditions.
Step 2: Nucleophilic Substitution (Amination)
-
Dissolve the
-bromo ketone intermediate in a polar aprotic solvent (e.g., acetonitrile or DMF). -
Add excess 2-(4-methoxyphenyl)ethylamine (typically 2-3 equivalents to scavenge HBr).
-
Heat to reflux (
) for 4-6 hours. -
Reaction: The amine displaces the bromide to form the amino-ketone intermediate.
Step 3: Reduction and Salt Formation
-
Isolate the amino-ketone or proceed in situ.
-
Add a reducing agent such as Sodium Borohydride (
) in methanol or use catalytic hydrogenation ( , Pd/C). -
Reaction: The ketone (
) is reduced to the secondary alcohol ( ), generating the two chiral centers. -
Salt Formation: Dissolve the free base in absolute ethanol and add ethanolic HCl gas or concentrated aqueous HCl.
-
Crystallize the resulting Mesuprine Hydrochloride salt by cooling or adding diethyl ether.
Synthetic Workflow Diagram
Figure 2: Industrial synthetic workflow for Mesuprine Hydrochloride.
Experimental Characterization
To validate the identity of synthesized Mesuprine HCl, the following analytical signatures should be confirmed.
Proton NMR ( -NMR)
-
Solvent: DMSO-
or Methanol- . -
Key Signals:
- ppm (Doublet, 3H): Methyl group of the propyl chain.
-
ppm (Singlet, 3H): Methyl group of the methanesulfonamide (
). -
ppm (Singlet, 3H): Methoxy group on the phenethyl tail (
). - ppm (Multiplet): Aromatic protons (two distinct ring systems).
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (
). -
Expected Peak:
(corresponding to the protonated free base C19H27N2O5S+).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24171, Mesuprine. Retrieved from [Link]
-
DrugBank Online. Mesuprine: Pharmacology and Structure. Retrieved from [Link]
-
Katzung, B. G. (2018). Basic & Clinical Pharmacology. McGraw-Hill Education. (Reference for Beta-adrenergic signaling mechanism).[6]
-
ChemIDplus. Mesuprine Hydrochloride Structure and RN. U.S. National Library of Medicine. Retrieved from [Link]
